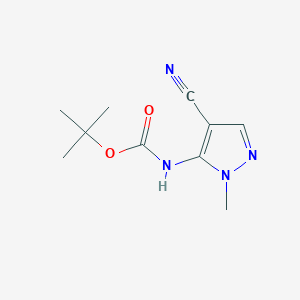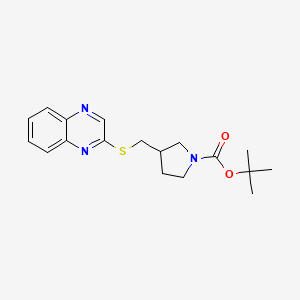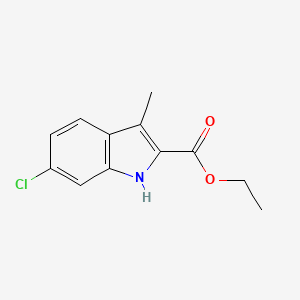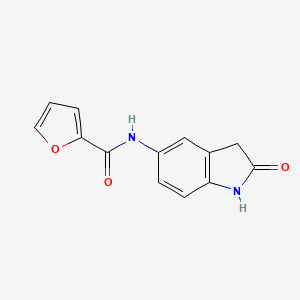![molecular formula C12H23ClN2 B13974297 (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Chloroethyl)-2-azaspiro[45]decan-8-yl)methanamine is a synthetic organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclic ketone with an amine under acidic conditions to form the spirocyclic amine.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via a nucleophilic substitution reaction using a chloroethyl halide and the spirocyclic amine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine: Unique due to its spirocyclic structure and chloroethyl group.
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the chloroethyl group.
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with a chloroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H23ClN2 |
|---|---|
分子量 |
230.78 g/mol |
IUPAC名 |
[2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-yl]methanamine |
InChI |
InChI=1S/C12H23ClN2/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10,14H2 |
InChIキー |
RYPPVQNQUYEINB-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CN)CCN(C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)





![2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one](/img/structure/B13974265.png)





